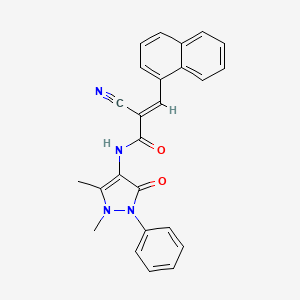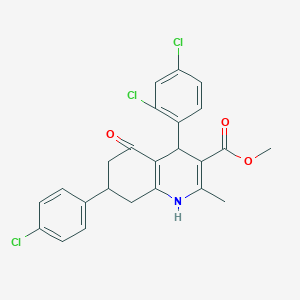![molecular formula C24H29NO6S B11683367 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683367.png)
2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols .
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol groups in proteins, while the acetyloxy and methoxy groups may interact with other functional groups in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
類似化合物との比較
Similar Compounds
- 2-(Ethylsulfanyl)ethyl 4-(4-acetoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 4-ethoxy-2-(ethylsulfanyl)-5-pyrimidinecarboxylate
Uniqueness
Compared to similar compounds, 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which may confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and potential interactions with biological molecules, making it a versatile compound for various applications .
特性
分子式 |
C24H29NO6S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
2-ethylsulfanylethyl 4-(4-acetyloxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H29NO6S/c1-5-32-12-11-30-24(28)21-14(2)25-17-7-6-8-18(27)23(17)22(21)16-9-10-19(31-15(3)26)20(13-16)29-4/h9-10,13,22,25H,5-8,11-12H2,1-4H3 |
InChIキー |
HNJCYLGEDGSASC-UHFFFAOYSA-N |
正規SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11683288.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11683289.png)
![methyl 4-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11683297.png)

![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11683308.png)
![2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-5-nitrobenzoate](/img/structure/B11683309.png)
![(2Z)-2-(4-bromophenyl)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B11683312.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B11683323.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11683324.png)

![(5Z)-5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11683347.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11683354.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11683359.png)
